Benzoxazole, 2-ethyl-
Overview
Description
Benzoxazole derivatives are heterocyclic compounds that have garnered interest due to their diverse range of applications, including their use in coordination chemistry and their potential biological activities. The core structure of benzoxazole consists of a fusion between a benzene ring and an oxazole ring.
Synthesis Analysis
The synthesis of benzoxazole derivatives can vary depending on the desired substitution pattern on the benzoxazole core. For instance, the synthesis of 2-benzoxazole-1,10-phenanthrolines involves the coordination of these ligands with chromium(III) to form complexes with octahedral geometry around the chromium centers . Similarly, thiosemicarbazide derivatives are synthesized from 2-(ethylsulfanyl)benzohydrazide, which upon cyclization yield compounds with a 1,2,4-triazole ring, indicating the versatility of benzoxazole derivatives in forming various heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the molecular structures of certain chromium(III) complexes bearing 2-benzoxazole-1,10-phenanthrolines have been determined, revealing an octahedral geometry . Additionally, the structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole has been characterized, comparing experimental data with theoretical calculations using Hartree–Fock and density functional theory .
Chemical Reactions Analysis
Benzoxazole derivatives participate in various chemical reactions. The reactivity of these compounds can be influenced by the presence of different substituents on the benzoxazole ring. For example, the reaction of 2-(bromodifluoromethyl)benzoxazole with tetrakis(dimethylamino)ethylene in the presence of aldehydes leads to the formation of 2-(difluoromethyl)benzoxazole alcohols . This demonstrates the reactivity of the benzoxazole moiety towards nucleophilic addition.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, the electronic spectra of chromium complexes with benzoxazole ligands show d-d transitions typical of a pseudo-octahedral coordinated d3 ion . The antioxidant activities of new thiosemicarbazide derivatives derived from 2-(ethylsulfanyl)benzohydrazide have been evaluated, with some compounds showing better radical scavenging activity than standard antioxidants . Additionally, the vibrational spectroscopic investigations of 5-ethylsulphonyl-2-(p-aminophenyl)benzoxazole provide insights into the vibrational modes and stability of the compound .
Scientific Research Applications
Synthesis and Biological Potential : Benzoxazole derivatives, particularly 2-substituted ones like 2-ethyl benzoxazole, are notable for their wide range of applications in pharmaceutical research. They exhibit significant biological potential, including anticancer, antitumor, and inhibitory activities. Besides pharmaceutical uses, these compounds are also abundant in functional materials like engineering plastics, optical brighteners for textiles, and metal sensors (Nayak & Niranjan, 2017).
Antimicrobial Activity : Research on 2-mercapto benzoxazole derivatives demonstrates their effectiveness in inhibiting the growth of phytopathogenic fungi. These compounds show potential in the agricultural sector for protecting plants from fungal infections (Ismail, Jebur, & Khalid, 2016).
Anti-Inflammatory and Antioxidant Properties : 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Specific compounds within this class demonstrated significant potential as dual anti-inflammatory and antioxidant agents (Paralapalli et al., 2014).
Novel Drug Design : Benzoxazole-linked triazoles, which incorporate benzoxazole and triazole moieties, have been synthesized and evaluated for their antibacterial and anticancer efficacy. These compounds have shown significant potential as therapeutic agents in medical science, indicating the versatility of benzoxazole derivatives in drug design (Srivastava, Aggarwal, & Jain, 2015).
Spectroscopic and Computational Applications : The spectroscopic properties of benzoxazole derivatives have been studied using density functional theory calculations and molecular dynamics simulations. This research has implications for the development of new drugs and understanding the molecular interactions of benzoxazole compounds (Beegum et al., 2019).
COVID-19 Research : A benzoxazole derivative has been synthesized and evaluated for its antimicrobial activity and potential interactions with COVID-19 main protease. This indicates the relevance of benzoxazole compounds in current pandemic-related research (Zeyrek et al., 2021).
Safety And Hazards
Future Directions
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, the design and synthesis of benzoxazole derivatives provide value for the development of new drugs .
properties
IUPAC Name |
2-ethyl-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-9-10-7-5-3-4-6-8(7)11-9/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIFLXOVPCARGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064478 | |
Record name | Benzoxazole, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoxazole, 2-ethyl- | |
CAS RN |
6797-13-3 | |
Record name | 2-Ethylbenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6797-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoxazole, 2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006797133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoxazole, 2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoxazole, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylbenzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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